molecular formula C19H29NO5 B4005748 3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid

3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid

Cat. No.: B4005748
M. Wt: 351.4 g/mol
InChI Key: KNSMGOYFHPJGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine; oxalic acid is a complex organic compound with a unique structure that combines a phenoxy group with a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine typically involves the reaction of 4-tert-butyl-2-methylphenol with an appropriate amine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The exact reaction conditions, such as temperature and pressure, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of phenoxy derivatives.

Scientific Research Applications

3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and cellular processes.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tri-tert-butylphenol
  • 4-tert-butylphenol
  • 2,4-di-tert-butylphenol

Uniqueness

3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine is unique due to its specific structure, which combines a phenoxy group with a propan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.C2H2O4/c1-6-10-18-11-7-12-19-16-9-8-15(13-14(16)2)17(3,4)5;3-1(4)2(5)6/h6,8-9,13,18H,1,7,10-12H2,2-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSMGOYFHPJGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCCNCC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
Reactant of Route 2
3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
Reactant of Route 3
3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
Reactant of Route 4
3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
Reactant of Route 5
3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
3-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.